molecular formula C22H25N3O3S B2589865 N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034391-67-6

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2589865
CAS No.: 2034391-67-6
M. Wt: 411.52
InChI Key: XEIPEBOBZXAHSZ-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. The compound features a distinct molecular architecture that incorporates a benzo[b]thiophene scaffold, a dimethylaminoethyl chain, and a 2-methoxybenzyl group, giving it unique properties for structure-activity relationship (SAR) studies . The molecular formula of the compound is C21H23N3O3S, and it has a molecular weight of 397.5 g/mol . The presence of the benzo[b]thiophene moiety is significant, as this structural element is a common pharmacophore in medicinal chemistry research and is found in compounds investigated for a variety of biological activities. The 2-methoxybenzyl group further enhances the molecule's potential for exploration as a building block in the design of more complex molecular entities. This chemical is provided as a high-purity material intended for use in laboratory research and development. Its primary applications include serving as a key intermediate in organic synthesis and as a candidate for screening in novel drug discovery programs. Researchers utilize this compound under controlled conditions to investigate its potential interactions with biological systems. Handling and Usage: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves and eyeshields. The compound should be stored under recommended conditions, in a cool, dry place, and handled in a well-ventilated environment.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-25(2)18(17-14-29-20-11-7-5-9-16(17)20)13-24-22(27)21(26)23-12-15-8-4-6-10-19(15)28-3/h4-11,14,18H,12-13H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPEBOBZXAHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. The resulting intermediate can then undergo further functionalization to introduce the dimethylamino and methoxybenzyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various substituents at different positions on the benzothiophene ring.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its benzothiophene core is particularly useful in the development of pharmaceuticals and materials with unique properties.

Biology: The biological activity of this compound can be explored for potential therapeutic applications. Its structural features may interact with biological targets, making it a candidate for drug development.

Medicine: Due to its structural complexity, this compound could be investigated for its pharmacological properties. It may exhibit activity against various diseases, including bacterial and fungal infections.

Industry: In material science, this compound can be used to develop advanced materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and related oxalamides reported in the literature:

Compound Name Substituents Key Properties Applications
Target Compound
N1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N1: Benzo[b]thiophen-3-yl + dimethylaminoethyl
- N2: 2-Methoxybenzyl
- Hypothesized enhanced lipophilicity due to benzo[b]thiophene
- Potential CYP enzyme interaction (dimethylamino group)
Likely explored for flavor enhancement or therapeutic activity (no direct data)
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- N1: 2,4-Dimethoxybenzyl
- N2: Pyridin-2-yl-ethyl
- High umami potency (Savorymyx® UM33)
- Rapid metabolism in hepatocytes (no amide hydrolysis)
- NOEL: 100 mg/kg bw/day
Approved flavoring agent (replaces MSG in sauces, snacks)
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- N1: 2,3-Dimethoxybenzyl
- N2: Pyridin-2-yl-ethyl
- Moderate CYP3A4 inhibition (51% at 10 µM)
- Similar metabolic profile to S336
Flavoring agent candidate (limited regulatory approval)
BNM-III-170
N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide
- N1: 4-Chloro-3-fluorophenyl
- N2: Guanidinomethyl-indenyl
- Antiviral activity (HIV)
- Optimized for CD4-mimetic binding
Therapeutic candidate for immunodeficiency virus challenge
GMC Series (e.g., GMC-5)
N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide
- N1: Cyclic imide (isoindoline-1,3-dione)
- N2: 4-Methoxyphenyl
- Antimicrobial activity (in vitro)
- Synthesized via THF recrystallization
Antimicrobial agent development

Key Comparative Insights

Structural Modifications and Bioactivity The target compound’s benzo[b]thiophene group distinguishes it from analogs like S336 and S5456, which use pyridyl or methoxybenzyl groups. The dimethylaminoethyl substituent introduces a basic tertiary amine, which could influence solubility and CYP enzyme interactions (e.g., CYP3A4 inhibition observed in S5456) .

Metabolic Stability

  • Oxalamides like S336 and S5456 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound . However, the benzo[b]thiophene moiety may alter metabolic pathways, as seen in other sulfur-containing heterocycles .

16.100/16.101) share this profile, suggesting the target compound’s 2-methoxybenzyl group may confer similar low toxicity .

Biological Activity

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of 411.5 g/mol. Its structure features a benzo[b]thiophene moiety, a dimethylamino group, and an oxalamide linkage, which contribute to its unique biological properties.

Structural Features

FeatureDescription
Molecular Formula C22H25N3O3S
Molecular Weight 411.5 g/mol
Key Functional Groups Benzo[b]thiophene, dimethylamino, oxalamide

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.
  • Antimicrobial Activity : It may possess antimicrobial properties through mechanisms such as disrupting microbial cell membranes or inhibiting essential enzymes.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in cell growth and proliferation.
  • Membrane Disruption : Potential to disrupt microbial membranes, leading to cell death.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of benzo[b]thiophene compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction.
  • Investigation of Antimicrobial Effects : Research indicated that oxalamide derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Coupling Reaction : The benzo[b]thiophene derivative is coupled with dimethylamino ethylamine.
  • Formation of Oxalamide Linkage : Treatment with oxalyl chloride leads to the formation of the oxalamide functional group.

Comparative Analysis with Similar Compounds

A comparative analysis reveals unique features that distinguish this compound from related compounds:

Compound NameMolecular FormulaUnique Features
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamideC21H22ClN3O2SContains chloro substituents enhancing bioactivity
N-[2-(benzothiophen-3-yl)-2-dimethylamino]ethanamideC16H19N5OSSimpler structure; different pharmacological profiles

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer: The synthesis involves multi-step reactions, typically starting with the preparation of substituted benzothiophene and methoxybenzyl intermediates. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzo[b]thiophen-3-yl-dimethylaminoethyl and 2-methoxybenzyl moieties via an oxalamide bridge .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate substitution reactions at the dimethylamino group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) achieves >95% purity .
    Yield improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., dimethylamino singlet at δ ~2.2 ppm, methoxybenzyl resonance at δ ~3.8 ppm) .
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H bending) validate the oxalamide core .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS confirms molecular weight (e.g., m/z 453.2 [M+H]⁺) and purity .

Advanced Research Questions

Q. How does the substitution pattern of the benzothiophene and methoxybenzyl groups influence biological activity?

Answer:

  • Benzothiophene : The 3-position substitution enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Electron-withdrawing groups (e.g., Cl) improve binding affinity by 2–3-fold in analogs .
  • Methoxybenzyl : The ortho-methoxy group stabilizes ligand-receptor interactions via hydrogen bonding (e.g., with Ser/Thr residues in vitro assays) .
    Methodology : Perform structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., para-methoxy vs. ortho-methoxy) and assay against targets (e.g., kinase inhibition assays) .

Q. What strategies can resolve discrepancies in reported biological activities across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structural validation : Re-synthesize the compound using published protocols and compare activity data .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain variability (e.g., conformational flexibility of the dimethylamino group) .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Answer:

  • In vitro assays : Measure enzyme inhibition (e.g., IC₅₀ for kinases) or receptor binding (radioligand displacement assays) .
  • Cellular studies : siRNA knockdown of suspected targets (e.g., MAPK pathways) followed by dose-response analysis .
  • Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess stability and potential prodrug activation .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting solubility data reported in different studies?

Answer:

  • Standardize conditions : Measure solubility in PBS (pH 7.4) and DMSO at 25°C using nephelometry .
  • Structural analogs : Compare with derivatives (e.g., replacing dimethylamino with piperidine) to identify solubility trends .
    Note : Discrepancies may arise from polymorphic forms; perform X-ray crystallography to confirm crystal packing .

Q. What methodologies validate the compound’s stability under experimental storage conditions?

Answer:

  • Accelerated stability testing : Store at 4°C, 25°C, and 40°C for 4 weeks, then analyze degradation via HPLC.
  • Degradant identification : LC-MS/MS detects hydrolysis products (e.g., cleavage of the oxalamide bond in acidic conditions) .

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